molecular formula C10H12N2O2S B15258206 4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde

4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde

Cat. No.: B15258206
M. Wt: 224.28 g/mol
InChI Key: ZIIIRISRMBBPRR-UHFFFAOYSA-N
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Description

4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 4-position with a 5-oxo-1,4-diazepane moiety and at the 2-position with a carbaldehyde group. The thiophene core contributes aromaticity and electronic conjugation, while the 1,4-diazepane ring introduces a seven-membered nitrogen-containing heterocycle with conformational flexibility. The carbaldehyde group provides a reactive site for further functionalization, making this compound a versatile intermediate in medicinal chemistry and materials science.

Synthetic routes for such compounds often involve multi-step reactions, including cyclization and substitution. For example, analogous heterocycles are synthesized via refluxing with polar aprotic solvents like dimethylformamide (DMF) and acetic acid, as demonstrated in the preparation of thiazolidinones . Structural characterization of similar molecules frequently employs X-ray crystallography refined using programs like SHELXL, a widely trusted tool for small-molecule analysis .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-(5-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2S/c13-6-9-5-8(7-15-9)12-3-1-10(14)11-2-4-12/h5-7H,1-4H2,(H,11,14)

InChI Key

ZIIIRISRMBBPRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCNC1=O)C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with diazepane precursors. One common method includes the reaction of thiophene-2-carbaldehyde with 1,4-diazepan-5-one under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related derivatives, such as:

4-(Piperidin-1-yl)thiophene-2-carbaldehyde: Ring Size: Piperidine (6-membered) vs. diazepane (7-membered). The larger diazepane ring increases conformational flexibility and may enhance binding to biological targets.

4-(Morpholinyl)thiophene-2-carbaldehyde :

  • Oxygen vs. Nitrogen : Morpholine contains an oxygen atom, contributing to stronger hydrogen-bonding interactions compared to the diazepane’s secondary amine.
  • Electron Effects : The oxo group in diazepane may withdraw electrons, altering the thiophene ring’s electronic density and reactivity.

5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones : Core Heterocycle: Thiazolidinones feature a five-membered ring with sulfur and nitrogen, whereas the thiophene-diazepane hybrid combines sulfur aromaticity with a flexible nitrogen ring. Synthetic Methods: Both classes employ reflux conditions with DMF/acetic acid, but thiazolidinones require thiosemicarbazide and chloroacetic acid, whereas the target compound likely involves diazepane-forming reagents.

Key Findings :

  • The diazepane moiety’s oxo group enhances solubility in polar solvents, critical for pharmaceutical formulations.
  • The seven-membered ring’s flexibility may improve binding entropy in enzyme inhibition compared to rigid analogues.

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